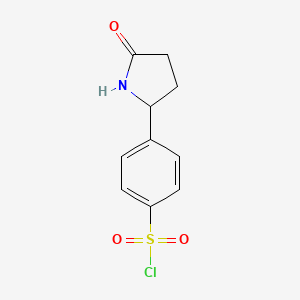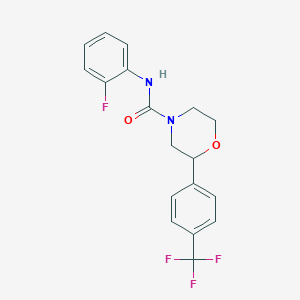
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide, commonly known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide and its derivatives have been synthesized and analyzed for their structural characteristics. The crystal structures of these compounds have been determined, providing insights into their molecular configurations and potential interactions with biological targets. These compounds exhibit distinct inhibition on the proliferation of cancer cell lines, suggesting their applicability in antitumor activity research (Jiu-Fu Lu et al., 2017), (Xuechen Hao et al., 2017).
Fluorinated Organic Compounds in Medicinal Chemistry
The synthesis of fluorinated organic compounds, including N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide, is a significant area of research in medicinal chemistry. These compounds often exhibit favorable physicochemical properties for drug development, owing to the influence of fluorine substituents on affinity and stability (Amrei Deutsch et al., 2016).
Antibacterial and Antifungal Activities
Some derivatives of N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide have been evaluated for their antibacterial and antifungal activities. These studies have highlighted the potential of these compounds to serve as lead structures for the development of new antimicrobial agents (Loganathan Velupillai et al., 2015).
Radioligand Development for Medical Imaging
Derivatives of N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide have been investigated as potential radioligands for medical imaging, particularly for visualizing peripheral benzodiazepine receptors. These studies contribute to the development of noninvasive assessment tools for various neurological conditions (M. Matarrese et al., 2001).
Electrophilic Fluorination Agents
The compound and its analogs have been utilized as electrophilic fluorinating agents in organic synthesis, offering a novel approach to introduce fluorine atoms into organic molecules. This research opens up new pathways for the synthesis of fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals (R. Banks et al., 1996).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O2/c19-14-3-1-2-4-15(14)23-17(25)24-9-10-26-16(11-24)12-5-7-13(8-6-12)18(20,21)22/h1-8,16H,9-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFDZTXLOJRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

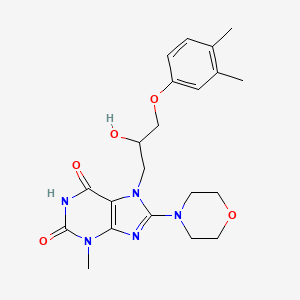
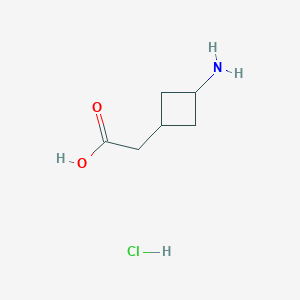
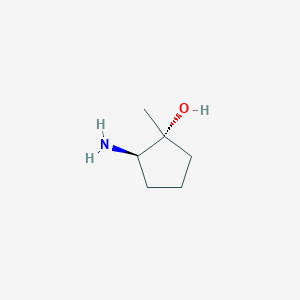
![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)

![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)
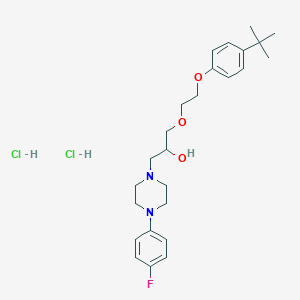
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2563060.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)
